Decoside
Description
Decoside (C₃₀H₄₂O₉) is a bioactive compound isolated from Polygala tomentosa (多花托斯卡纳), classified pharmacologically as a vertebrate toxin . Its topological polar surface area (TPSA) suggests favorable pharmacokinetic properties, such as membrane permeability and solubility, aligning with drug-likeness criteria .
Properties
CAS No. |
111508-63-5 |
|---|---|
Molecular Formula |
C30H42O9 |
Molecular Weight |
546.6 g/mol |
IUPAC Name |
3-[(3S,5R,8R,10S,13R,14S,17R)-11,14-dihydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-12-oxo-2,3,4,5,6,7,8,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H42O9/c1-15-25(32)21(36-4)13-23(38-15)39-18-7-9-28(2)17(12-18)5-6-20-24(28)26(33)27(34)29(3)19(8-10-30(20,29)35)16-11-22(31)37-14-16/h11,15,17-21,23,25,32-33,35H,5-10,12-14H2,1-4H3/t15-,17+,18-,19+,20+,21-,23-,25-,28-,29-,30-/m0/s1 |
InChI Key |
QKBSRWIVHXFMNA-OEKLXEDWSA-N |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3=C(C(=O)C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)OC)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4C3=C(C(=O)[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3=C(C(=O)C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Decoside belongs to a family of taxane-related compounds, many of which are derived from Taxus species (红豆杉属).
Table 1: Structural and Functional Comparison of this compound with Analogues
Key Observations:
Structural Divergence :
- This compound lacks the extensive acetoxy groups seen in taxinine J (4849) and taxagifine (4850), which are critical for microtubule stabilization in taxol-like anticancer activity .
- Its hydroxyl and acetyl groups may contribute to unique protein-binding properties, as evidenced by its interaction with breast cancer targets .
The absence of reported cytotoxicity in this compound contrasts with taxane derivatives, underscoring the impact of subtle structural changes on bioactivity .
Source-Specific Variability :
Functional Comparison with Non-Taxane Analogues
Beyond structural analogues, this compound shares functional similarities with other toxin-class compounds:
Table 2: Functional Analogues of this compound
| Compound | Molecular Formula | Source | Functional Similarity to this compound |
|---|---|---|---|
| This compound | C₃₀H₄₂O₉ | Polygala tomentosa | Vertebrate toxin; high TPSA (drug-likeness) |
| Aconitine | C₃₄H₄₇NO₁₁ | Aconitum spp. | Neurotoxin; sodium channel modulation |
| Ricin | C₃₀H₄₈N₈O₈ | Ricinus communis | Ribosome-inactivating protein toxin |
Key Findings:
- Mechanistic Contrast : Unlike ricin, which inhibits protein synthesis, this compound’s toxin activity may involve direct protein interactions, as suggested by its binding to LRP6 and RPS27a .
- Drug Development Potential: this compound’s TPSA (∼150 Ų, inferred from molecular formula) exceeds aconitine’s (∼130 Ų), indicating better solubility and oral bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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